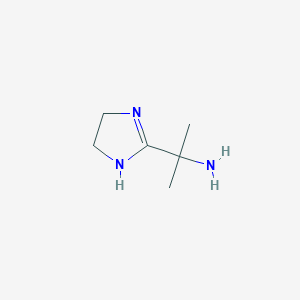![molecular formula C8H14N4O B13217319 2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine is a compound that features a triazole ring and an oxolane moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The oxolane moiety can be introduced through various synthetic routes, such as the reaction of an appropriate epoxide with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the oxolane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their activity. The oxolane moiety can also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Oxolan-3-YL)-1H-1,2,3-triazole-4-carboxylic acid: This compound shares the triazole and oxolane moieties but differs in the functional groups attached.
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Another compound with an oxolane ring, but with different substituents and properties.
Uniqueness
2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine is unique due to its specific combination of the triazole and oxolane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug design and materials science.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-[1-(oxolan-3-yl)triazol-4-yl]ethanamine |
InChI |
InChI=1S/C8H14N4O/c9-3-1-7-5-12(11-10-7)8-2-4-13-6-8/h5,8H,1-4,6,9H2 |
Clave InChI |
UZHUSXZEVKJTBC-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1N2C=C(N=N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)



![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)





amine](/img/structure/B13217313.png)

